7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 851937-64-9
Cat. No.: VC6340906
Molecular Formula: C18H30N6O2
Molecular Weight: 362.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851937-64-9 |
|---|---|
| Molecular Formula | C18H30N6O2 |
| Molecular Weight | 362.478 |
| IUPAC Name | 7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H30N6O2/c1-5-7-8-24-14(13-23-11-9-22(6-2)10-12-23)19-16-15(24)17(25)21(4)18(26)20(16)3/h5-13H2,1-4H3 |
| Standard InChI Key | FKBKFRBLPNEYJA-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC |
Introduction
Given the lack of specific data on this compound, we can infer its properties based on similar purine derivatives and the functional groups present in its structure. The presence of a piperazine ring and an alkyl chain suggests potential biological activity, possibly as a receptor ligand or in drug development.
Potential Biological Activity
Purine derivatives are known for their involvement in various biological processes, including acting as neurotransmitters, hormones, and drugs. The presence of a piperazine ring, which is common in pharmaceuticals, suggests this compound could have potential applications in drug development, possibly as a receptor antagonist or agonist.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including the formation of the purine ring and the attachment of the piperazine and alkyl groups. Common methods might involve nucleophilic substitution reactions and ring closure reactions.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume